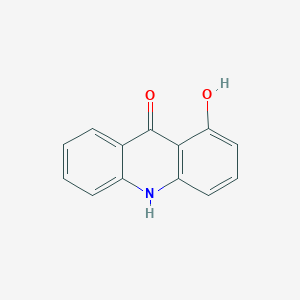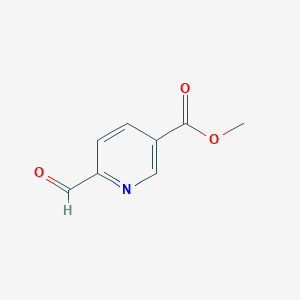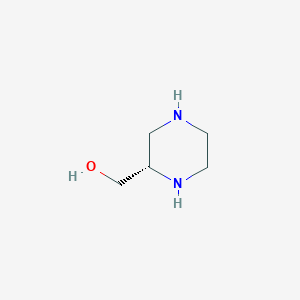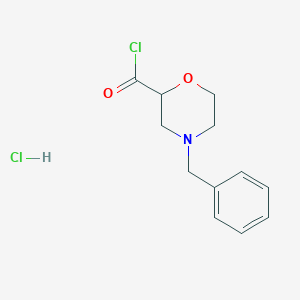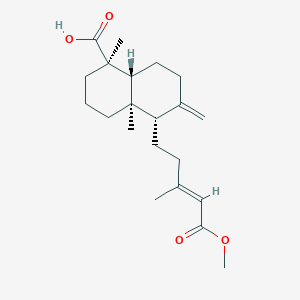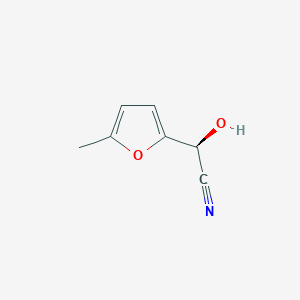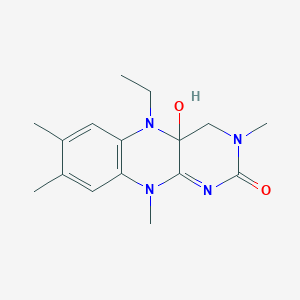![molecular formula C8H7F3N2S B162154 [4-(Trifluormethyl)phenyl]thioharnstoff CAS No. 1736-72-7](/img/structure/B162154.png)
[4-(Trifluormethyl)phenyl]thioharnstoff
Übersicht
Beschreibung
“[4-(Trifluoromethyl)phenyl]thiourea” is an isothiocyanate derivative . It has an empirical formula of C8H7F3N2S and a molecular weight of 220.21 .
Synthesis Analysis
“[4-(Trifluoromethyl)phenyl]thiourea” may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of “[4-(Trifluoromethyl)phenyl]thiourea” has been characterized by single crystal XRD .Physical And Chemical Properties Analysis
“[4-(Trifluoromethyl)phenyl]thiourea” is a solid with a melting point of 142-146 °C .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
[4-(Trifluormethyl)phenyl]thioharnstoff: wurde auf sein Potenzial als Antitumormittel untersucht. Studien unter Verwendung der Dichtefunktionaltheorie (DFT) und Molekulardynamik (MD)-Simulationen haben gezeigt, dass Derivate des Thioharnstoffs, insbesondere solche, die den 3-(Trifluormethyl)phenyl-Rest enthalten, starke inhibitorische Wirkungen auf verschiedene Krebszellen aufweisen . Die inhibitorische Aktivität dieser Verbindungen spielt eine entscheidende Rolle bei der Induktion des Todes von Krebszellen und macht sie zu einem wichtigen Schwerpunkt bei der Entwicklung neuer Krebsmedikamente .
Antibakterielle Eigenschaften
Thioharnstoffderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antibakterielle Eigenschaften. Insbesondere die 3-(Trifluormethyl)phenyl-Gruppe ist für ihre starke inhibitorische Wirkung auf grampositive Krankheitserreger bekannt, darunter sowohl planktonische als auch biofilmbildende Strukturen von Staphylokokkenarten . Dies macht this compound zu einer wertvollen Verbindung für weitere Forschungs- und Entwicklungsarbeiten im Bereich antibakterieller Behandlungen.
Koordinationschemie
In der Koordinationschemie fungiert Thioharnstoff als flexibler Ligand, der mit einer breiten Palette von Metallzentren koordinieren kann. Diese Eigenschaft wird zur Bildung von Koordinationskomplexen mit Metallionen genutzt, die potenzielle Anwendungen als medizinische Wirkstoffe haben . Die Fähigkeit von this compound, solche Komplexe zu bilden, ist von besonderem Interesse für die Synthese neuer Pharmazeutika.
Arzneimittelformulierung
Die Verträglichkeit von this compound mit häufig verwendeten Hilfsstoffen wurde mittels MD-Simulationen bewertet. Diese Analyse ist entscheidend für die Identifizierung geeigneter Hilfsstoffe, um die Stabilität und Wirksamkeit der Arzneimittelformulierung zu gewährleisten . Die Wechselwirkungen der Verbindung mit Wasser und die Empfindlichkeit gegenüber Autoxidation sind ebenfalls wichtige Parameter in der Arzneimittelentwicklung.
Von der FDA zugelassene Medikamente
Die Trifluormethylgruppe ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten aufgrund ihrer pharmakologischen Aktivitäten. This compound teilt mit seiner Trifluormethylgruppe diese Eigenschaft, die mit einer Vielzahl von Anwendungen bei verschiedenen Krankheiten und Störungen verbunden ist . Das Vorhandensein dieser Gruppe in einer Verbindung kann ihre medizinischen Eigenschaften erheblich beeinflussen.
Organische Synthese und Agrochemikalien
This compound wird als wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese, in Pharmazeutika, Agrochemikalien und bei der Farbstoffproduktion verwendet . Seine Reaktivität und das Vorhandensein der Trifluormethylgruppe machen es zu einer vielseitigen Verbindung bei der Synthese verschiedener organischer Moleküle.
Wirkmechanismus
Target of Action
Thiourea derivatives, in general, have been known to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
One study suggests that thiouronyl anions, which could be generated from thiourea derivatives, serve as catalytic electron-donor species under blue light irradiation, enabling the single-electron reduction of oxime esters to form iminyl radical intermediates .
Pharmacokinetics
The compound’s molecular weight is 22021 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
One study suggests that a thiourea derivative exhibited high infection inactivation of inhibition rate (849%) in vivo .
Action Environment
One study suggests that the compound’s reactivity properties were investigated using molecular dynamics (md) simulations to identify suitable excipients, interactions with water, and sensitivity towards autoxidation .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
. . .
Biochemical Properties
[4-(Trifluoromethyl)phenyl]thiourea has been reported to have potential inhibitory effects on certain biochemical reactions . The compound has been studied for its interactions with water and its sensitivity towards autoxidation . Theoretical analyses and molecular dynamics simulations suggest that [4-(Trifluoromethyl)phenyl]thiourea could act as a potential inhibitor for new drugs .
Cellular Effects
They have also shown inhibitory effects on Gram-positive pathogens, including both planktonic and biofilm-forming structures of staphylococcal species .
Molecular Mechanism
It has been suggested that the compound may interact with biomolecules and potentially inhibit or activate enzymes
Temporal Effects in Laboratory Settings
Its reactivity properties and interactions with water have been studied using density functional theory and molecular dynamics simulations .
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDDZMFRLUBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380634 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1736-72-7 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Trifluoromethyl)phenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the [4-(Trifluoromethyl)phenyl]thiourea moiety in drug discovery, and what biological activities have been observed in this study?
A1: [4-(Trifluoromethyl)phenyl]thiourea derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. In a recent study [], researchers synthesized a series of 1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea derivatives. These compounds, particularly compound 6a, exhibited potent antibacterial activity against Bacillus strains, demonstrating comparable potency to the standard drug ampicillin. Moreover, compounds 3e, 4d, and 6a displayed significant anti-inflammatory activity, even surpassing the potency of the standard drug used in the study. This highlights the potential of [4-(Trifluoromethyl)phenyl]thiourea derivatives as lead compounds for developing novel antibacterial and anti-inflammatory agents.
Q2: How does the structure of these thiourea derivatives influence their biological activity?
A2: While the exact mechanism of action remains to be elucidated, the study suggests that the presence of the [4-(Trifluoromethyl)phenyl]thiourea moiety plays a crucial role in the observed biological activities []. Modifications to the substituents on the thiophene ring were found to influence both antibacterial and anti-inflammatory potency. Further research exploring structure-activity relationships (SAR) is crucial to optimize these compounds for enhanced activity and selectivity. This could involve systematic modifications to the core structure, exploring different substituents, and investigating their impact on target binding and downstream effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


